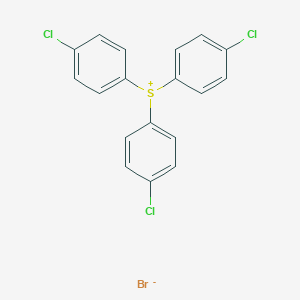

Tris-(4-chlorophenyl)-sulfonium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

125428-43-5 |

|---|---|

Molecular Formula |

C18H12BrCl3S |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

tris(4-chlorophenyl)sulfanium;bromide |

InChI |

InChI=1S/C18H12Cl3S.BrH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |

InChI Key |

PHTBQOMINPCBKS-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |

Canonical SMILES |

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris-(4-chlorophenyl)-sulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for tris-(4-chlorophenyl)-sulfonium bromide, a compound of interest in various chemical and pharmaceutical research fields. The document details the core synthetic pathways, experimental protocols, and relevant quantitative data, offering a valuable resource for professionals engaged in organic synthesis and drug development.

Introduction

This compound belongs to the class of triarylsulfonium salts, which are widely recognized for their applications as photoacid generators in photolithography and as initiators in cationic polymerization. The presence of the three 4-chlorophenyl substituents on the sulfur atom imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications. This guide will focus on the most prevalent and practical methods for its synthesis.

Core Synthesis Mechanisms

The synthesis of this compound can be primarily achieved through two effective methodologies: the Grignard reagent-based synthesis and the Friedel-Crafts reaction. Both pathways offer viable routes to the target molecule, with variations in starting materials, reaction conditions, and overall efficiency.

Grignard Reagent-Based Synthesis

The Grignard reagent-based approach is a versatile method that can be executed via two main strategies. Both strategies utilize the highly nucleophilic 4-chlorophenylmagnesium bromide as a key intermediate.

Strategy A: Reaction with Diaryl Sulfoxide

This is a widely employed method for the synthesis of triarylsulfonium salts. It involves the reaction of a diaryl sulfoxide with an aryl Grignard reagent. In the case of this compound, this translates to the reaction of bis(4-chlorophenyl) sulfoxide with 4-chlorophenylmagnesium bromide.

The proposed mechanism involves the nucleophilic attack of the Grignard reagent on the sulfur atom of the sulfoxide, which is activated by an acid or an activating agent. The subsequent elimination of a magnesium salt and protonation leads to the formation of the desired triarylsulfonium salt.

Strategy B: Reaction with Sulfur Dichloride

An alternative Grignard-based route involves the reaction of 4-chlorophenylmagnesium bromide with sulfur dichloride (SCl₂). This reaction typically proceeds in a stepwise manner, where the Grignard reagent adds to the sulfur dichloride to form intermediate sulfenyl chlorides and subsequently a diaryl sulfoxide, which can then react with another equivalent of the Grignard reagent. An oxidation step is required to achieve the sulfonium salt.[1]

Friedel-Crafts Reaction

The Friedel-Crafts reaction provides a more direct approach to the synthesis of the bis(4-chlorophenyl) sulfoxide precursor, which can then be used in the Grignard reaction (Strategy A). This method involves the electrophilic aromatic substitution of chlorobenzene with thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The resulting diaryl sulfoxide can then be converted to the tris-(4-chlorophenyl)-sulfonium salt as described previously.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthesis steps.

Preparation of 4-chlorophenylmagnesium bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

1-Bromo-4-chlorobenzene (or 1,4-dichlorobenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Dissolve 1-bromo-4-chlorobenzene in anhydrous THF and add a small portion to the magnesium turnings.

-

Initiate the reaction by gentle heating. Once the reaction starts (indicated by the disappearance of the iodine color and bubbling), add the remaining solution of 1-bromo-4-chlorobenzene in THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.

-

Cool the resulting Grignard reagent to room temperature and use it in the subsequent steps.

Synthesis of bis(4-chlorophenyl) sulfoxide

Materials:

-

Chlorobenzene

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (as solvent)

Procedure:

-

In a round-bottom flask, prepare a mixture of chlorobenzene and aluminum chloride in dichloromethane.

-

Cool the mixture in an ice bath.

-

Add thionyl chloride dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to proceed at room temperature until the evolution of HCl gas ceases.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude bis(4-chlorophenyl) sulfoxide, which can be purified by recrystallization.

Synthesis of this compound

Materials:

-

bis(4-chlorophenyl) sulfoxide

-

4-chlorophenylmagnesium bromide solution in THF

-

Anhydrous benzene or toluene

-

Hydrobromic acid (HBr)

-

Dichloromethane

Procedure:

-

In a flame-dried, three-necked round-bottom flask, dissolve bis(4-chlorophenyl) sulfoxide in anhydrous benzene or toluene.

-

Heat the solution to a gentle reflux.

-

Add the previously prepared 4-chlorophenylmagnesium bromide solution dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux the reaction mixture for several hours.

-

Cool the reaction mixture to room temperature and then quench it by the slow addition of aqueous hydrobromic acid.

-

Separate the aqueous layer and extract it multiple times with dichloromethane.

-

Combine the organic extracts, dry them over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursors.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| bis(4-chlorophenyl) sulfoxide | C₁₂H₈Cl₂OS | 271.16 | 143-145 |

| This compound | C₁₈H₁₂BrCl₃S | 446.68 | Not specified |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Grignard Formation | Mg, 1-bromo-4-chlorobenzene | THF | Reflux | >90 |

| Sulfoxide Synthesis | Chlorobenzene, SOCl₂, AlCl₃ | Dichloromethane | 0 to RT | ~89 |

| Sulfonium Salt Synthesis | bis(4-chlorophenyl) sulfoxide, 4-chlorophenylmagnesium bromide | Benzene/Toluene | Reflux | Not specified |

Note: Specific yield for the final product is not consistently reported in the literature and can vary based on reaction scale and purification efficiency.

Mandatory Visualizations

The following diagrams illustrate the key reaction mechanisms and workflows described in this guide.

Caption: Overall workflow for the synthesis of this compound.

Caption: Mechanism of the Grignard reaction with diaryl sulfoxide.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through established organic chemistry methodologies. The Grignard reagent-based synthesis, particularly the reaction with a diaryl sulfoxide precursor, offers a robust and adaptable route. Careful control of reaction conditions, especially the exclusion of moisture, is critical for achieving good yields and purity. This guide provides the foundational knowledge for researchers to undertake the synthesis of this and related triarylsulfonium salts for their specific research and development needs.

References

physical and chemical properties of "Tris-(4-chlorophenyl)-sulfonium bromide"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tris-(4-chlorophenyl)-sulfonium bromide, a compound of interest in various chemical and material science applications. Due to the limited availability of specific experimental data for the bromide salt, information from its close analog, Tris-(4-chlorophenyl)-sulfonium chloride, is utilized for comparative purposes where noted.

Chemical Identity and Physical Properties

This compound is a triarylsulfonium salt characterized by a central sulfur atom bonded to three 4-chlorophenyl groups, with bromide as the counter-ion. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the sulfonium center.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Note |

| Molecular Formula | C₁₈H₁₂BrCl₃S | Calculated |

| Molecular Weight | 446.62 g/mol | Calculated |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to have limited solubility in water and polar solvents, with better solubility in some organic solvents. | Based on general properties of triarylsulfonium salts.[1] |

| Appearance | White solid (based on analogous compounds) | Inferred from related compounds. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of a diaryl sulfoxide with a Grignard reagent, followed by treatment with a bromide source. A general synthetic pathway is outlined below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of the analogous triphenylsulfonium bromide is available and can be adapted.

-

Grignard Reagent Preparation: A solution of 4-chlorophenylmagnesium bromide is prepared by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction with Sulfoxide: To the prepared Grignard reagent, a solution of bis(4-chlorophenyl) sulfoxide in a suitable solvent (e.g., benzene) is added dropwise at an elevated temperature (e.g., 80°C). The mixture is stirred for several hours.

-

Workup: The reaction mixture is cooled, and an aqueous solution of hydrobromic acid is slowly added. The layers are separated, and the aqueous layer is extracted with a chlorinated solvent such as dichloromethane.

-

Purification: The combined organic extracts are dried over a suitable drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Spectral and Analytical Data

Table 2: Expected Spectral Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as multiplets or distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The integration would correspond to 12 protons. |

| ¹³C NMR | Several distinct signals in the aromatic region (typically δ 120-140 ppm) corresponding to the different carbon environments in the 4-chlorophenyl rings. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of aromatic rings (~3100-3000 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and C-Cl stretching (~1100-1000 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the Tris-(4-chlorophenyl)-sulfonium cation [C₁₈H₁₂Cl₃S]⁺ at m/z 365.96. |

Reactivity and Applications

Triarylsulfonium salts are well-known as photoacid generators (PAGs). Upon exposure to ultraviolet (UV) radiation, they undergo photodecomposition to generate a strong acid, which can then catalyze various chemical reactions such as polymerization.

The general mechanism for the photodecomposition of a triarylsulfonium salt involves the homolytic or heterolytic cleavage of a carbon-sulfur bond upon photoexcitation. This leads to the formation of radical and/or cationic intermediates, which subsequently react with solvent or other components of the reaction mixture to produce a protic acid.

Caption: General photodecomposition pathway of a triarylsulfonium salt.

The reactivity of the sulfonium cation is enhanced by the electron-withdrawing chloro groups on the aryl rings, making it a good leaving group in nucleophilic substitution reactions.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a triarylsulfonium salt with potential applications as a photoacid generator and in organic synthesis. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from its chemical structure and comparison with closely related analogs. Further research is warranted to fully characterize this compound and explore its potential applications.

References

"Tris-(4-chlorophenyl)-sulfonium bromide" CAS number and identification

This technical guide provides a comprehensive overview of Tris-(4-chlorophenyl)-sulfonium bromide, including its identification, physicochemical properties, synthesis, and applications. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | Not available | N/A |

| Related CAS Number | 10354-98-0 (for Tris-(4-chlorophenyl)-sulfonium chloride) | [1] |

| Molecular Formula | C₁₈H₁₂BrCl₃S | N/A |

| Molecular Weight | 446.61 g/mol | N/A |

| InChI Key (Cation) | WZVFMENTBPLKRY-UHFFFAOYSA-M (for Tris(4-chlorophenyl)sulfonium) | [1] |

| Canonical SMILES (Cation) | C1=CC(=CC=C1--INVALID-LINK--C3=CC=C(C=C3)Cl)Cl | [1] |

Note: The Molecular Formula and Molecular Weight for the bromide salt have been calculated.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are not extensively reported. The following table includes data for the analogous Tris-(4-chlorophenyl)-sulfonium chloride and calculated values for the bromide salt where applicable.

| Property | Value | Notes and References |

| Molecular Weight | 402.15 g/mol (Chloride)[1] | 446.61 g/mol (Bromide, Calculated) |

| Appearance | White solid (Chloride) | Expected to be a solid |

| Solubility | Limited aqueous solubility (Chloride)[1] | Expected to have similar solubility |

| Stability | High thermal stability (Chloride)[1] | The sulfonium cation is stabilized by the electron-withdrawing chloro groups.[1] |

Synthesis and Experimental Protocols

The synthesis of triarylsulfonium salts, including this compound, can be achieved through various methods. A common approach involves the reaction of a diaryl sulfoxide with a Grignard reagent.

General Experimental Protocol for the Synthesis of this compound:

-

Preparation of Grignard Reagent: 4-chlorophenylmagnesium bromide is prepared by reacting 4-bromochlorobenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Diaryl Sulfoxide: A solution of bis(4-chlorophenyl) sulfoxide in an appropriate solvent (e.g., benzene) is added dropwise to the Grignard reagent at an elevated temperature. The reaction mixture is stirred for several hours.

-

Hydrolysis and Extraction: The reaction is quenched by the slow addition of an aqueous acid solution, such as hydrobromic acid. The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Below is a DOT script for a diagram illustrating the general synthesis workflow.

A generalized workflow for the synthesis of this compound.

Applications in Research and Development

Triarylsulfonium salts are a class of compounds with diverse applications in organic synthesis and materials science. While specific applications for the bromide salt are not widely documented, the Tris-(4-chlorophenyl)-sulfonium cation is known for its utility in several areas.

-

Photoacid Generators (PAGs): Upon exposure to ultraviolet (UV) radiation, triarylsulfonium salts can undergo photolysis to generate a strong acid. This property makes them valuable as photoacid generators in photolithography for the manufacturing of microelectronics and in cationic photopolymerization to initiate the curing of inks, coatings, and adhesives.[1]

-

Organic Synthesis: The sulfonium cation can act as an electrophile and a leaving group, facilitating various organic transformations. It can be used in reactions involving nucleophilic attack at the sulfur atom.[1]

-

Potential Biological Activity: Some sulfonium compounds have been investigated for their biological activities. For instance, certain trialkyl sulfonium chlorides have shown fungicidal properties.[1] While the biological activity of this compound is not well-characterized, its structural features suggest it could be a candidate for such investigations.

The following DOT script visualizes the role of a triarylsulfonium salt as a photoacid generator.

The mechanism of a triarylsulfonium salt as a photoacid generator.

Conclusion

This compound is a member of the triarylsulfonium salt family. While specific data for the bromide salt is limited, information on the closely related chloride salt provides valuable insights into its properties and potential applications. Its synthesis is achievable through established organometallic routes, and its cation has known utility as a photoacid generator in polymer chemistry. Further research into the specific properties and applications of the bromide salt could reveal new opportunities in materials science and drug discovery.

References

The Ascent of a Versatile Cation: A Technical Guide to the Historical Development of Triarylsulfonium Salt Chemistry

For Immediate Release

A comprehensive technical guide detailing the historical evolution, synthesis, and mechanistic pathways of triarylsulfonium salt chemistry. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a consolidated view of this pivotal class of compounds.

Triarylsulfonium (TAS) salts have carved a significant niche in the landscape of modern chemistry, evolving from novel curiosities to indispensable tools in a myriad of applications, from advanced photolithography to innovative drug delivery systems. This technical guide provides a thorough exploration of the historical development of triarylsulfonium salt chemistry, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to illuminate the core concepts for both seasoned researchers and newcomers to the field.

A Historical Perspective: From Discovery to Ubiquity

The journey of triarylsulfonium salts began in the 1970s with the pioneering work of J.V. Crivello and his colleagues. Their initial investigation into onium salts as cationic photoinitiators led to the discovery that triarylsulfonium salts, upon irradiation with UV light, could generate strong Brønsted acids capable of initiating cationic polymerization.[1] This seminal discovery laid the foundation for the development of chemically amplified photoresists, a technology that has been instrumental in the miniaturization of microelectronics. The historical progression of key milestones is outlined below.

Caption: Key milestones in the development of triarylsulfonium salt chemistry.

The General Structure of Triarylsulfonium Salts

At their core, triarylsulfonium salts consist of a central sulfur atom bonded to three aryl groups, with an associated non-nucleophilic counter-anion. The nature of the aryl substituents and the counter-anion significantly influences the salt's properties, including its photosensitivity, thermal stability, and the strength of the generated acid.

Caption: Generalized structure of a triarylsulfonium salt.

Synthetic Methodologies: A Comparative Overview

The synthesis of triarylsulfonium salts has evolved significantly since their discovery, with several key methods emerging as the most prevalent. These include the Grignard reaction, the use of diaryliodonium salts, and more recently, methods involving arynes and Friedel-Crafts reactions.

Data Presentation: Synthesis of Triarylsulfonium Salts

| Method | Starting Materials | Reagents & Conditions | Typical Yields | Reference |

| Grignard Reaction | Diaryl sulfoxide, Aryl magnesium halide | 1) Aryl-MgX, THF/Benzene, 80°C, 18h; 2) HBr (aq) | 47-60% | [2] |

| Diaryliodonium Salt Route | Diaryl sulfide, Diaryl iodonium salt | Cu(II) benzoate, Chlorobenzene, 125°C, 1h | 53% | [3] |

| Aryne Chemistry | Diaryl sulfide/sulfoxide, Aryne precursor | CsF, Acetonitrile, rt | High | |

| Friedel-Crafts Reaction | Diaryl sulfoxide, Arene | Triflic anhydride, Dichloromethane, 0°C to rt | Good to Excellent |

Experimental Protocols

1. Synthesis of Triphenylsulfonium Bromide via Grignard Reaction [2]

-

Step 1: Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, magnesium turnings (0.25 mol) are placed. A solution of bromobenzene (0.25 mol) in anhydrous diethyl ether (100 mL) is added dropwise to initiate the reaction. The reaction mixture is then refluxed for 1 hour to ensure complete formation of the Grignard reagent.

-

Step 2: Reaction with Diphenyl Sulfoxide: A solution of diphenyl sulfoxide (0.050 mol) in benzene (60 mL) is added dropwise to the freshly prepared phenylmagnesium bromide solution at 80°C. The mixture is stirred for 18 hours at this temperature.

-

Step 3: Work-up and Isolation: The reaction mixture is cooled to room temperature, and a 25% aqueous hydrobromic acid solution (180 mL) is slowly added. The layers are separated, and the organic layer is extracted with 5% aqueous hydrobromic acid. The combined aqueous extracts are then extracted with dichloromethane. The organic extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is crystallized from a dichloromethane/diethyl ether mixture to yield triphenylsulfonium bromide.

2. Synthesis of a Triarylsulfonium Triflate using a Diaryliodonium Salt [3]

-

Step 1: Reaction Setup: To a solution of the corresponding thioether (1.0 mmol) and diphenyliodonium triflate (1.1 mmol) in chlorobenzene (5 mL) is added copper(II) benzoate (0.1 mmol).

-

Step 2: Reaction: The reaction mixture is heated to 125°C and stirred for 1 hour.

-

Step 3: Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired triarylsulfonium triflate salt.

Mechanistic Insights: Photolysis and Thermal Decomposition

The utility of triarylsulfonium salts as photoacid generators stems from their ability to undergo efficient photodecomposition to produce a strong Brønsted acid. The generally accepted mechanism involves both heterolytic and homolytic cleavage of a carbon-sulfur bond upon absorption of UV radiation.

Photolysis of Triarylsulfonium Salts

Caption: Simplified mechanism for the photolysis of triarylsulfonium salts.

Upon irradiation, the triarylsulfonium salt is promoted to an excited state, which can then undergo either heterolytic cleavage to form a diaryl sulfide and an aryl cation, or homolytic cleavage to generate a diaryl sulfinyl radical cation and an aryl radical. In the presence of a proton source, such as a solvent molecule, these reactive intermediates lead to the formation of a Brønsted acid (H⁺X⁻).

Thermal Decomposition of Triarylsulfonium Salts

While renowned for their photochemical reactivity, triarylsulfonium salts can also undergo thermal decomposition, a property that has been harnessed for applications in thermal initiation of polymerization. The thermal stability of these salts is highly dependent on their structure and the nature of the counter-ion.[4][5] Decomposition often proceeds via nucleophilic attack on the sulfur atom or at an ipso-carbon of one of the aryl rings.[6][7]

Caption: General pathways for the thermal decomposition of triarylsulfonium salts.

Conclusion and Future Outlook

The historical development of triarylsulfonium salt chemistry is a testament to the power of fundamental research in driving technological innovation. From their initial discovery as photoinitiators to their current, multifaceted roles in various scientific disciplines, these versatile cations continue to be a subject of intense investigation. Future research is poised to expand their applications further, with a focus on developing more efficient and environmentally benign synthetic routes, designing novel salts with tailored properties for specific applications, and exploring their potential in emerging fields such as theranostics and advanced materials science. The foundational knowledge presented in this guide provides a robust platform for these future endeavors.

References

- 1. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]

- 2. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Thermally robust: triarylsulfonium ionic liquids stable in air for 90 days at 300 °C - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25774G [pubs.rsc.org]

- 6. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrophilicity of Tris-(4-chlorophenyl)-sulfonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of Tris-(4-chlorophenyl)-sulfonium bromide, a triarylsulfonium salt of significant interest in organic synthesis and drug development. The presence of three electron-withdrawing 4-chlorophenyl substituents markedly enhances the electrophilic character of the central sulfur atom, rendering the compound a potent arylating agent and a versatile reactant in a variety of nucleophilic substitution reactions. This document consolidates available data on its reactivity, provides detailed experimental protocols for the determination of its electrophilicity, and illustrates key reaction pathways.

Introduction

Triarylsulfonium salts are a class of organic compounds characterized by a positively charged sulfur atom bonded to three aryl groups. Their utility as photoacid generators and as precursors for the formation of ylides and biaryls has been well-established. The reactivity of these salts is critically dependent on the nature of the substituents on the aryl rings. Electron-withdrawing groups are known to increase the electrophilicity of the sulfonium center, thereby enhancing its reactivity towards nucleophiles.[1] this compound, with its three chloro-substituted phenyl rings, represents a case of significantly heightened electrophilicity, making it a subject of considerable interest for synthetic applications where a powerful electrophilic arylating agent is required.

Quantitative Assessment of Electrophilicity

A quantitative understanding of electrophilicity is crucial for predicting reaction rates and product distributions. Mayr's electrophilicity scale provides a robust framework for such an assessment. The central equation governing this scale is:

log k = sN(N + E)

where k is the second-order rate constant, sN is the nucleophile-specific sensitivity parameter, N is the nucleophilicity parameter of the nucleophile, and E is the electrophilicity parameter of the electrophile.[2][3][4][5]

Table 1: Conceptual Comparison of Electrophilicity in Triarylsulfonium Salts

| Compound | Substituent Effect | Expected Relative Electrophilicity (E) |

| Triphenylsulfonium bromide | Reference (unsubstituted) | Baseline |

| Tris-(4-methylphenyl)-sulfonium bromide | Electron-donating (-CH₃) | Lower than baseline |

| This compound | Electron-withdrawing (-Cl) | Higher than baseline |

| Tris-(4-nitrophenyl)-sulfonium bromide | Strongly electron-withdrawing (-NO₂) | Significantly higher than baseline |

Experimental Protocols for Electrophilicity Determination

The determination of the Mayr's electrophilicity parameter (E) for this compound involves measuring the second-order rate constants of its reactions with a series of well-characterized nucleophiles (with known N and sN parameters).

General Kinetic Measurement Protocol

This protocol outlines the general procedure for determining the rate constants for the reaction of this compound with a given nucleophile using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Selected reference nucleophile (e.g., substituted pyridines, thiophenols)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

UV-Vis spectrophotometer with a thermostated cell holder

-

Syringes and appropriate glassware

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile in the selected anhydrous solvent. The concentrations should be chosen to ensure pseudo-first-order conditions, with the nucleophile in large excess (typically 10-fold or greater) over the sulfonium salt.

-

Spectrophotometric Monitoring:

-

Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 20 °C).

-

Pipette the nucleophile solution into a quartz cuvette and place it in the cell holder.

-

Initiate the reaction by injecting a small volume of the this compound stock solution into the cuvette and mix rapidly.

-

Immediately begin recording the absorbance change at a wavelength where the starting material and product have significantly different extinction coefficients. The disappearance of the sulfonium salt or the appearance of the product can be monitored.

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential decay or rise function.

-

The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile in excess: k = kobs / [Nucleophile].

-

-

Determination of the Electrophilicity Parameter (E):

-

Repeat the kinetic measurements with a series of reference nucleophiles with known N and sN values.

-

Plot log k versus the known (N + Eref) values for the reference nucleophiles (where Eref is a reference electrophile, often set to 0).

-

Alternatively, rearrange the Mayr equation to log(k/ sN) = N + E. A plot of log(k/ sN) versus N will yield a straight line with a slope of 1 and a y-intercept equal to the electrophilicity parameter E of this compound.

-

Reaction Mechanisms and Pathways

The high electrophilicity of this compound dictates its reactivity, primarily through nucleophilic attack at the sulfonium center or at one of the ipso-carbon atoms of the phenyl rings.

Nucleophilic Arylation

A primary application of this compound is as an arylating agent. Nucleophiles can attack one of the electron-deficient aryl rings, leading to the displacement of a diaryl sulfide as a leaving group.

Caption: General workflow for nucleophilic arylation.

Ylide Formation

In the presence of a strong, non-nucleophilic base, this compound can be deprotonated at an ortho-position to form a sulfur ylide. However, due to the electron-withdrawing nature of the chloro substituents, the acidity of the ortho protons is increased, but the resulting ylide may be less stable.

Caption: Pathway for the formation of a sulfur ylide.

Synthesis

This compound is typically synthesized through methods analogous to those used for other triarylsulfonium salts. A common approach involves the reaction of a diaryl sulfoxide with a Grignard reagent, followed by treatment with a bromide source.[1]

Caption: A typical synthetic route to this compound.

Applications in Drug Development and Organic Synthesis

The potent electrophilicity of this compound makes it a valuable tool in several areas:

-

Late-Stage Functionalization: Its ability to introduce the 4-chlorophenyl group into complex molecules makes it suitable for late-stage functionalization in drug discovery programs, allowing for rapid generation of analogues for structure-activity relationship (SAR) studies.

-

Bioconjugation: The reactivity of the sulfonium salt with nucleophilic residues on biomolecules (e.g., thiols on cysteines) can be exploited for bioconjugation, although selectivity can be a challenge.

-

Precursor to Radiotracers: The 4-chlorophenyl moiety can be a precursor for the introduction of radioisotopes (e.g., ¹⁸F) for positron emission tomography (PET) imaging agents, via nucleophilic aromatic substitution of the chloride.

-

Photoacid Generation: Like other triarylsulfonium salts, it can function as a photoacid generator, releasing a strong acid upon UV irradiation, which is useful in photolithography and cationic polymerization.

Conclusion

This compound is a highly electrophilic triarylsulfonium salt with significant potential in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the three 4-chlorophenyl substituents activates the molecule for a range of nucleophilic substitution reactions. While quantitative electrophilicity data in the form of a Mayr's E parameter is yet to be published, the experimental protocols outlined in this guide provide a clear pathway for its determination. A thorough understanding of its electrophilic character is paramount for its effective utilization in the development of novel synthetic methodologies and the design of new therapeutic agents.

References

- 1. TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE | 10354-98-0 | Benchchem [benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Reference scales for the characterization of cationic electrophiles and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mayr's Database Of Reactivity Parameters: About the database [cup.lmu.de]

- 5. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Reactivity of Tris-(4-chlorophenyl)-sulfonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of Tris-(4-chlorophenyl)-sulfonium bromide, a compound of interest in various chemical and pharmaceutical research areas. This document outlines the compound's thermal and photochemical stability, and its reactivity with nucleophiles, supported by available data and established experimental protocols.

Core Concepts: Stability and Reactivity Profile

This compound is a triarylsulfonium salt characterized by a central sulfur atom bonded to three 4-chlorophenyl groups, with bromide as the counter-ion. The presence of electron-withdrawing chloro-substituents on the phenyl rings significantly influences the compound's stability and reactivity. These groups enhance the thermal stability of the molecule and increase the electrophilicity of the sulfonium center, making it susceptible to nucleophilic attack and photochemical decomposition.[1]

Thermal Stability

Table 1: Thermal Stability Data for Representative Triarylsulfonium Salts

| Compound | Decomposition Onset (°C) | Analytical Method |

| Triphenylsulfonium Triflate | > 300 | TGA |

| Tris(4-methylphenyl)sulfonium Hexafluorophosphate | > 280 | TGA |

| This compound | Data not available (expected to be high) | - |

Note: Data for analogous compounds are provided for comparative purposes.

Photochemical Stability

This compound is sensitive to ultraviolet (UV) radiation. Upon absorption of light, the compound undergoes decomposition, generating reactive intermediates. This photosensitivity makes it useful as a photoacid generator in photolithography and other photochemical applications.

The photolysis of triarylsulfonium salts, including tris(4-chlorophenyl)sulfonium derivatives, proceeds through both heterolytic and homolytic cleavage of the carbon-sulfur bond.[2] Direct irradiation leads to the formation of a phenyl cation and a diaryl sulfide (heterolysis), or a phenyl radical and a diarylsulfinyl radical cation (homolysis).[2]

While a specific quantum yield for the photodecomposition of the bromide salt has not been reported, a study on tris(4-tert-butoxycarbonyloxyphenyl)sulfonium triflate reported a quantum yield (Φ) for salt decomposition of 0.2.[3] It is expected that this compound would exhibit a similar quantum efficiency.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonium sulfur atom. It readily reacts with various nucleophiles.

Reactivity with Nucleophiles

The primary mode of reaction with nucleophiles is nucleophilic substitution at the sulfur atom or at one of the ipso-carbon atoms of the phenyl rings.

In the presence of strong bases like hydroxides or alkoxides, triarylsulfonium salts undergo decomposition. Studies on analogous triarylsulfonium salts have shown that the decomposition in alkaline conditions proceeds via nucleophilic attack of the hydroxide or alkoxide ion.[4] The reaction products typically include a diaryl sulfide and a phenol or an aryl ether.

The stability of triarylsulfonium cations in alkaline media is influenced by the steric hindrance around the sulfur atom. Bulky substituents on the aryl rings can significantly slow down the rate of decomposition.[4][5]

Table 2: Alkaline Stability of Representative Triarylsulfonium Cations

| Cation | Conditions | Half-life (t₁/₂) |

| Triphenylsulfonium | 1 M KOH/CD₃OD, 60 °C | Not reported |

| Tris(2,5-dimethylphenyl)sulfonium | 1 M KOH/CD₃OD, 60 °C | Significantly more stable than unsubstituted analog |

| Tris-(4-chlorophenyl)-sulfonium | Data not available | Expected to be reactive |

Note: Data for analogous compounds are provided for comparative purposes.

While specific kinetic data for the reaction of this compound with amines is not available, the general reactivity pattern of triarylsulfonium salts suggests that they can act as arylating agents for amines. The reaction would likely proceed via nucleophilic attack of the amine on one of the ipso-carbons of the chlorophenyl rings, leading to the formation of a triarylamine and a diaryl sulfide.

Experimental Protocols

The following sections describe generalized experimental protocols for assessing the stability and reactivity of this compound. These are based on standard techniques used for the characterization of sulfonium salts.

Thermal Stability Analysis

Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature and thermal transition profile of the compound.

Procedure:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert TGA or DSC pan (e.g., aluminum or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

For TGA, the mass of the sample is monitored as a function of temperature. The onset temperature of mass loss is considered the decomposition temperature.

-

For DSC, the heat flow to or from the sample is measured relative to a reference. This allows for the determination of melting points, phase transitions, and decomposition enthalpies.

Caption: Workflow for Thermal Stability Analysis.

Photochemical Stability Analysis

Method: UV-Vis Spectroscopy and Actinometry

Objective: To determine the quantum yield of photodecomposition.

Procedure:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., acetonitrile).

-

The UV-Vis absorption spectrum of the solution is recorded to determine the wavelength of maximum absorbance (λ_max).

-

The solution is irradiated with monochromatic light at or near λ_max using a light source of known intensity (determined by chemical actinometry, e.g., using potassium ferrioxalate).

-

The change in absorbance at λ_max is monitored over time using a UV-Vis spectrophotometer.

-

The quantum yield (Φ) is calculated from the rate of disappearance of the sulfonium salt and the measured photon flux.

Caption: Workflow for Photochemical Stability Analysis.

Reactivity with Nucleophiles

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the rate of reaction with a given nucleophile.

Procedure:

-

A solution of this compound and an internal standard is prepared in a suitable deuterated solvent (e.g., CD₃OD for reaction with alkoxides).

-

A ¹H NMR spectrum is recorded at time t=0.

-

A known excess of the nucleophile (e.g., sodium methoxide) is added to the NMR tube.

-

¹H NMR spectra are recorded at regular time intervals.

-

The disappearance of the signals corresponding to the Tris-(4-chlorophenyl)-sulfonium cation is monitored by integrating the signals relative to the internal standard.

-

The rate constant for the reaction can be determined by plotting the concentration of the sulfonium salt versus time.

Caption: Workflow for Kinetic Analysis of Nucleophilic Reactions.

Reaction Pathways

Photochemical Decomposition Pathway

The photolysis of this compound can proceed through two main pathways upon UV irradiation, as depicted below.

Caption: Photochemical Decomposition Pathways.

Nucleophilic Substitution Pathway

The reaction with a nucleophile (Nu⁻) can occur at either the sulfur atom or an ipso-carbon of one of the phenyl rings.

Caption: Nucleophilic Substitution Pathways.

Conclusion

This compound is a thermally stable yet photochemically and nucleophilically reactive compound. Its properties are largely dictated by the electron-withdrawing nature of the chloro-substituents. While specific quantitative data for this particular salt is limited in publicly accessible literature, this guide provides a framework for its characterization based on the known behavior of analogous triarylsulfonium salts. The detailed experimental protocols and reaction pathway diagrams serve as a valuable resource for researchers working with this and related compounds in the fields of organic synthesis, materials science, and drug development. Further experimental investigation is warranted to fully quantify the stability and reactivity parameters of this compound.

References

- 1. TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE | 10354-98-0 | Benchchem [benchchem.com]

- 2. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]

- 3. Photolysis of tris(4-tert-butoxycarbonyloxyphenyl) sulphonium salts. A mechanistic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Tris-(4-chlorophenyl)-sulfonium bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tris-(4-chlorophenyl)-sulfonium bromide in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on qualitative solubility trends, the influence of molecular structure on solubility, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a triaryl sulfonium salt. Compounds of this class are noted for their applications in various chemical processes, including as photoacid generators in photolithography. The solubility of these salts is a critical parameter for their effective use in solution-based applications, influencing formulation, reaction kinetics, and overall processability. The structure of the cation and the nature of the counterion are key determinants of the solubility profile.

Qualitative Solubility Analysis

Key Factors Influencing Solubility:

-

Counterion: The nature of the anion plays a significant role in the solubility of sulfonium salts. Halide counterions, such as bromide and chloride, generally lead to lower solubility in organic solvents compared to larger, more charge-diffuse counterions like triflate (OTf⁻), hexafluoroantimonate (SbF₆⁻), or hexafluorophosphate (PF₆⁻).[1] This is attributed to the stronger ion-pairing interactions between the sulfonium cation and the smaller halide anion.

-

Solvent Polarity: As ionic compounds, triaryl sulfonium salts tend to be more soluble in polar organic solvents.[1] Solvents capable of stabilizing the charged ions through dipole-dipole interactions or hydrogen bonding are generally more effective.

-

Aryl Substituents: The presence of the three 4-chlorophenyl groups on the sulfur atom contributes to the overall lipophilicity of the cation. However, the ionic nature of the salt is the dominant factor governing its solubility behavior.

Based on these principles, it can be inferred that this compound will exhibit limited solubility in non-polar organic solvents and moderate solubility in polar organic solvents.

Data Presentation

As no specific quantitative solubility data for this compound was identified, a data table for comparison cannot be provided at this time. Researchers are encouraged to determine the solubility in their specific solvent systems using the experimental protocols outlined below.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method

This method is a straightforward approach to determine solubility by measuring the mass of the dissolved solid in a known volume of solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or on a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven or a well-ventilated fume hood at a temperature that will facilitate the evaporation of the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant withdrawn (L))

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for more accurate and lower concentration solubility measurements. A calibration curve must be generated first.

Materials:

-

This compound

-

Selected organic solvent(s)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase solvents

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare and equilibrate a saturated solution of this compound.

-

-

Sample Preparation for HPLC Analysis:

-

Withdraw a small aliquot of the supernatant from the saturated solution using a syringe and filter it through a syringe filter.

-

Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately known.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the chosen solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: General experimental workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. Given the importance of solubility in the application of such compounds, empirical determination using the detailed protocols is highly recommended for specific research and development needs.

References

An In-Depth Technical Guide to Tris-(4-chlorophenyl)-sulfonium Bromide: Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tris-(4-chlorophenyl)-sulfonium bromide, its analogues, and derivatives. It covers the synthesis, physicochemical properties, and potential applications of this class of triarylsulfonium salts. Detailed experimental protocols for the synthesis of the core compound and its analogues are presented, along with a summary of key quantitative data in structured tables. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

Triarylsulfonium salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three aryl groups, carrying a positive charge. These compounds have garnered significant interest due to their diverse applications as photoacid generators in photolithography, catalysts in organic synthesis, and as potential therapeutic agents.[1] this compound, with its three electron-withdrawing chlorophenyl groups, exhibits unique chemical and physical properties that make it a subject of particular interest. The presence of chlorine atoms can enhance the electrophilicity of the sulfonium center and influence the compound's biological activity.[1] This guide will delve into the synthesis and characterization of this compound and explore the landscape of its analogues and derivatives.

Physicochemical Properties

The core structure of this compound features a central sulfur atom with a pyramidal geometry, bonded to three 4-chlorophenyl rings, and a bromide counter-anion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 125428-43-5 | |

| Molecular Formula | C₁₈H₁₂BrCl₃S | |

| Molecular Weight | 446.62 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Limited solubility in nonpolar organic solvents, higher solubility in polar organic solvents. | [1] |

Synthesis of this compound and Analogues

The primary synthetic route to this compound involves the reaction of a diaryl sulfoxide with an organometallic reagent, followed by treatment with hydrobromic acid. Several methods for the synthesis of triarylsulfonium salts have been reported, offering flexibility in terms of starting materials and reaction conditions.

Grignard Reagent Method

This is a widely applicable method for the synthesis of triarylsulfonium salts.

Experimental Protocol:

Step 1: Formation of the Grignard Reagent In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.1-1.3 equivalents). A solution of 4-chlorobromobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

Step 2: Reaction with Diaryl Sulfoxide A solution of bis(4-chlorophenyl) sulfoxide (0.5 equivalents) in anhydrous benzene is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (typically 80 °C). The reaction mixture is stirred for several hours to ensure complete reaction.

Step 3: Work-up and Isolation After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous solution of hydrobromic acid (HBr). The layers are separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Logical Workflow for Grignard Synthesis:

Caption: Grignard-based synthesis of the target compound.

Analogues and Derivatives

The synthetic methodology can be adapted to produce a variety of analogues by using different substituted aryl Grignard reagents or diaryl sulfoxides. For instance, using 4-fluorobromobenzene would yield Tris-(4-fluorophenyl)-sulfonium bromide. Derivatives can be prepared by modifying the phenyl rings of the core structure, for example, by introducing alkyl, alkoxy, or nitro groups.

Table 2: Examples of Tris-(4-substituted-phenyl)-sulfonium Bromide Analogues

| Substituent (X) | Analogue Name | Molecular Formula | Molecular Weight ( g/mol ) |

| H | Triphenylsulfonium bromide | C₁₈H₁₅BrS | 343.28 |

| F | Tris-(4-fluorophenyl)-sulfonium bromide | C₁₈H₁₂BrF₃S | 397.25 |

| CH₃ | Tris-(4-methylphenyl)-sulfonium bromide | C₂₁H₂₁BrS | 385.36 |

| t-Bu | Tris-(4-tert-butylphenyl)-sulfonium bromide | C₃₀H₃₉BrS | 511.60 |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the ortho and meta protons of the 4-chlorophenyl groups. The integration of these signals would be in a 2:2 ratio for each ring.

-

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the aromatic carbons. The carbon attached to the sulfur atom would be deshielded, and the carbon bearing the chlorine atom would also have a distinct chemical shift.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching vibrations of the phenyl groups, and a C-Cl stretching band.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the Tris-(4-chlorophenyl)-sulfonium cation [C₁₈H₁₂Cl₃S]⁺.

Potential Applications and Biological Activity

Triarylsulfonium salts are known to have a range of applications. While specific data for this compound is limited, its potential can be extrapolated from related compounds.

Photoacid Generators

Triarylsulfonium salts are widely used as photoacid generators (PAGs) in photolithography and UV curing applications. Upon irradiation with UV light, they undergo photolysis to generate a strong Brønsted acid, which can catalyze various chemical reactions such as polymerization.

Workflow for Photoacid Generation and Cationic Polymerization:

Caption: Photoinitiation of cationic polymerization.

Antifungal Activity

Sulfonamide and other sulfur-containing compounds have been reported to exhibit antifungal properties. The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane integrity, often by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane. While no specific antifungal data for this compound has been found, its structural features suggest it could be a candidate for biological screening.

Potential Antifungal Mechanism of Action:

Caption: Hypothesized antifungal mechanism of action.

Conclusion

This compound is a valuable compound with potential applications in materials science and medicinal chemistry. This guide has provided an overview of its synthesis, properties, and potential uses, along with detailed experimental guidance. While specific quantitative and biological data for the core compound remains to be fully elucidated in publicly accessible literature, the information on its analogues provides a strong foundation for future research and development in this area. Further investigation into the biological activities of this class of compounds is warranted and could lead to the discovery of novel therapeutic agents.

References

Spectroscopic and Structural Characterization of Tris-(4-chlorophenyl)-sulfonium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

I. Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for the Tris-(4-chlorophenyl)-sulfonium cation. These predictions are based on data for the analogous chloride salt and general principles of spectroscopic interpretation.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data for the Tris-(4-chlorophenyl)-sulfonium Cation

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.5 - 8.0 | Doublet | ~8-9 | Aromatic protons ortho to the sulfonium group |

| ¹H | 7.3 - 7.6 | Doublet | ~8-9 | Aromatic protons meta to the sulfonium group |

| ¹³C | 135 - 145 | Singlet | - | Aromatic carbon attached to sulfur (C-S) |

| ¹³C | 130 - 135 | Singlet | - | Aromatic carbons ortho to the sulfonium group |

| ¹³C | 128 - 132 | Singlet | - | Aromatic carbons meta to the sulfonium group |

| ¹³C | 138 - 145 | Singlet | - | Aromatic carbon bearing the chlorine atom (C-Cl) |

Note: The exact chemical shifts can be influenced by the solvent used.

Table 2: Predicted Infrared (IR) Spectroscopy Data for Tris-(4-chlorophenyl)-sulfonium Bromide

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1100 - 1000 | Strong | C-Cl stretching |

| 850 - 800 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Table 3: Predicted Mass Spectrometry (MS) Data for the Tris-(4-chlorophenyl)-sulfonium Cation

| m/z Value (amu) | Ion | Comments |

| ~369 | [C₁₈H₁₂³⁵Cl₃S]⁺ | Molecular ion peak for the cation with ³⁵Cl isotopes. The isotopic pattern due to chlorine will be characteristic. |

II. Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a synthesized sample of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the solid sample.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.[1] DMSO-d₆ is often a good choice for sulfonium salts due to its ability to dissolve a wide range of analytes.[2]

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Cap the NMR tube securely.[1]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

B. Infrared (IR) Spectroscopy

-

Thin Solid Film Method :

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]

-

Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

-

KBr Pellet Method :

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum.

-

C. Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[4]

-

High concentrations of inorganic salts should be avoided as they can interfere with electrospray ionization (ESI).[4]

-

If necessary, use formic acid to acidify the sample, but avoid trifluoroacetic acid (TFA).[4]

-

-

Data Acquisition :

-

Use an electrospray ionization (ESI) source for analysis.

-

Acquire the mass spectrum in positive ion mode to detect the Tris-(4-chlorophenyl)-sulfonium cation.

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.[5]

-

III. Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a newly synthesized batch of this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE | 10354-98-0 | Benchchem [benchchem.com]

Methodological & Application

applications of "Tris-(4-chlorophenyl)-sulfonium bromide" in polymer chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-(4-chlorophenyl)-sulfonium bromide is a triarylsulfonium salt that primarily functions as a photoacid generator (PAG) in polymer chemistry. Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to produce a strong Brønsted acid, which can initiate cationic polymerization of various monomers. This property makes it a valuable tool in applications such as coatings, adhesives, inks, and photoresists. This document provides an overview of its applications, experimental protocols, and relevant data, primarily drawing from research on analogous triarylsulfonium salts due to the limited specific data on the bromide variant.

Principle of Operation

The core function of this compound as a photoinitiator is its ability to convert light energy into chemical energy in the form of a strong acid. The general mechanism involves the following steps:

-

Photoexcitation: The sulfonium salt absorbs UV radiation, promoting it to an excited state.

-

Homolytic Cleavage: In the excited state, the carbon-sulfur bond cleaves, generating a radical cation and an aryl radical.

-

Acid Generation: The radical cation interacts with a hydrogen donor (e.g., solvent or monomer) to produce a Brønsted acid (HBr in this case).

-

Cationic Polymerization: The generated acid protonates a monomer, creating a cationic species that initiates the polymerization chain reaction.

The nucleophilicity of the bromide counter-ion may influence the polymerization kinetics, potentially leading to termination or chain transfer reactions. This is a key consideration when comparing its efficacy to sulfonium salts with non-nucleophilic anions like hexafluorophosphate (PF6-) or hexafluoroantimonate (SbF6-).

Applications in Polymer Synthesis

This compound and related triarylsulfonium salts are effective initiators for the cationic polymerization of a variety of monomers, including:

-

Epoxides: Both cycloaliphatic and aromatic epoxides can be polymerized to form crosslinked networks with high thermal stability and chemical resistance. This is particularly useful in the formulation of coatings, adhesives, and encapsulants.

-

Vinyl Ethers: Monomers such as alkyl vinyl ethers undergo rapid polymerization in the presence of photo-generated acid.

-

Cyclic Ethers: Tetrahydrofuran (THF) and other cyclic ethers can be polymerized, though often requiring higher initiator concentrations and longer reaction times.

-

Styrenics: While less common, some styrenic monomers can be polymerized cationically.

Quantitative Data

| Monomer | Initiator (Triarylsulfonium Salt) | Initiator Conc. (wt%) | Light Source (Wavelength) | Conversion (%) | Polymer Properties | Reference |

| (3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexanecarboxylate (EPOX) | meta-substituted sulfonium salt | 1.0 | 405 nm LED | 58 | Crosslinked solid | [1] |

| (3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexanecarboxylate (EPOX) | para-substituted sulfonium salt | 1.0 | 405 nm LED | 52 | Crosslinked solid | [1] |

| Styrene Oxide | Ar₃S⁺ PF₆⁻ | 0.5 - 2.0 | 254 nm UV Lamp | >90 | Polystyrene oxide | [2] |

| Cyclohexene Oxide | Ar₃S⁺ PF₆⁻ | 0.5 - 2.0 | 254 nm UV Lamp | >90 | Polycyclohexene oxide | [2] |

| Tetrahydrofuran | Ar₃S⁺ PF₆⁻ | 1.0 - 3.0 | 254 nm UV Lamp | 50-70 | Polytetrahydrofuran | [2] |

| 2-Chloroethyl vinyl ether | Ar₃S⁺ PF₆⁻ | 0.5 - 2.0 | 254 nm UV Lamp | >90 | Poly(2-chloroethyl vinyl ether) | [2] |

Note: "Ar" represents an aryl group, which may vary in substitution. The data presented is for illustrative purposes and the performance of this compound may vary.

Experimental Protocols

The following are general protocols for the cationic photopolymerization of an epoxide and a vinyl ether using a triarylsulfonium salt photoinitiator. These should be considered as starting points and may require optimization for specific applications and for the use of this compound.

Protocol 1: Photopolymerization of (3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexanecarboxylate (EPOX)

Materials:

-

(3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexanecarboxylate (EPOX) monomer

-

This compound

-

Solvent (e.g., dichloromethane, if necessary)

-

UV curing system (e.g., medium-pressure mercury lamp or LED with appropriate wavelength)

-

Glass slides or molds

Procedure:

-

Formulation Preparation: Prepare a solution by dissolving this compound in the EPOX monomer. A typical concentration ranges from 0.5 to 2.0 wt%. If the initiator solubility is low, a minimal amount of a suitable solvent like dichloromethane can be added, which should be evaporated before curing.

-

Sample Preparation: Apply a thin film of the formulation onto a glass slide or fill a mold of desired dimensions.

-

UV Curing: Expose the sample to UV radiation. The exposure time and intensity will depend on the initiator concentration, film thickness, and the specific UV source. A typical exposure might be for 60-300 seconds.

-

Post-Curing: After UV exposure, the polymerization may continue in the dark (dark cure). To ensure complete conversion, the sample can be left at room temperature for several hours or gently heated (e.g., at 60-80 °C) for a shorter period.

-

Characterization: The cured polymer can be characterized for its properties such as hardness, solvent resistance, and thermal stability (e.g., using Durometer, solvent wipe tests, and thermogravimetric analysis, respectively).

Protocol 2: Photopolymerization of Isobutyl Vinyl Ether

Materials:

-

Isobutyl vinyl ether monomer

-

This compound

-

Dichloromethane (CH₂Cl₂) as solvent

-

UV light source (e.g., 350 nm)

-

Reaction vessel (e.g., quartz tube)

Procedure:

-

Solution Preparation: In a quartz reaction vessel, prepare a solution of isobutyl vinyl ether (e.g., 1 M) and this compound (e.g., 1-2 mol% relative to the monomer) in dichloromethane.

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit some cationic polymerizations.

-

Photolysis: While stirring, irradiate the solution with a UV light source. The reaction temperature can be controlled using a cooling bath.

-

Monitoring: The progress of the polymerization can be monitored by techniques such as gravimetry (precipitating the polymer in a non-solvent like methanol), or spectroscopy (e.g., ¹H NMR to follow the disappearance of vinyl protons).

-

Termination and Isolation: Once the desired conversion is reached, the polymerization can be terminated by adding a small amount of a nucleophilic species like methanol or ammonia. The polymer is then isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Visualizations

Signaling Pathway of Cationic Photopolymerization

Caption: Cationic photopolymerization mechanism.

Experimental Workflow for Photopolymerization

Caption: General experimental workflow.

References

Application Notes and Protocols for Tris-(4-chlorophenyl)-sulfonium Salts in Photolithography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and use of Tris-(4-chlorophenyl)-sulfonium salts as photoacid generators (PAGs) in photolithography, particularly within chemically amplified photoresist formulations. Detailed protocols and visualizations are included to guide researchers in their application.

Introduction

Tris-(4-chlorophenyl)-sulfonium salts are ionic photoacid generators belonging to the triarylsulfonium salt class. Upon exposure to deep ultraviolet (DUV) radiation, typically at 248 nm (KrF laser), they undergo photolysis to generate a strong Brønsted acid. In chemically amplified (CA) photoresists, this photogenerated acid acts as a catalyst for a cascade of chemical reactions within the resist film during a subsequent post-exposure bake (PEB) step. This catalytic nature significantly increases the photosensitivity of the resist system, enabling the patterning of high-resolution features required in microelectronics fabrication and other advanced applications.

The general structure of a Tris-(4-chlorophenyl)-sulfonium salt consists of a sulfonium cation and a non-nucleophilic anion (e.g., triflate, hexafluorophosphate). The choice of anion influences the strength of the photogenerated acid and the thermal stability of the PAG.

Mechanism of Photoacid Generation

The fundamental process of acid generation from Tris-(4-chlorophenyl)-sulfonium salts upon UV irradiation involves the following key steps:

-

Photoexcitation: The sulfonium salt cation absorbs a photon, leading to its excitation to a higher energy state.

-

Homolytic Cleavage: The excited cation undergoes homolytic cleavage of a carbon-sulfur (C-S) bond, resulting in the formation of a radical cation and an aryl radical.

-

Hydrogen Abstraction: The radical cation can then abstract a hydrogen atom from a suitable donor in the surrounding environment (e.g., the polymer resin or residual solvent) to generate a proton (H+).

-

Acid Formation: The generated proton combines with the counter-anion of the PAG to form a strong Brønsted acid (e.g., triflic acid if the counter-anion is triflate).

This photogenerated acid is the key species that drives the subsequent chemical amplification process in the photoresist.

Caption: Photoacid generation mechanism of a Tris-(4-chlorophenyl)-sulfonium salt.

Quantitative Data

| Parameter | Value / Expected Range | Notes |

| Quantum Yield (Φ) | ~0.2 (for salt decomposition)[1] | This value is for a structurally similar triarylsulfonium salt and serves as a good estimate. The quantum yield is the efficiency of the photochemical process. |

| UV Absorption (λmax) | 230 - 260 nm | Triarylsulfonium salts typically exhibit strong absorption in the deep UV range, making them suitable for 248 nm (KrF) lithography. |

| Molar Absorptivity (ε) | 10,000 - 20,000 L mol⁻¹ cm⁻¹ | High molar absorptivity at the exposure wavelength is desirable for efficient light absorption. |

| Thermal Stability (TGA) | Onset of decomposition > 200 °C | Triarylsulfonium salts generally exhibit good thermal stability, which is important for preventing premature acid generation during pre-bake steps.[2] |

Experimental Protocols